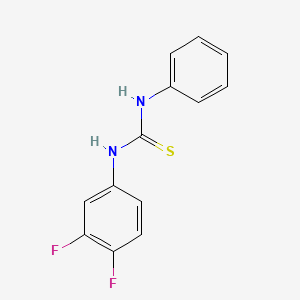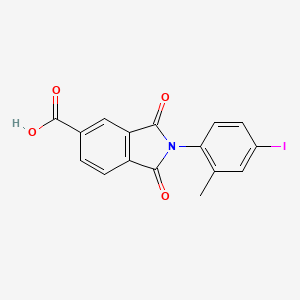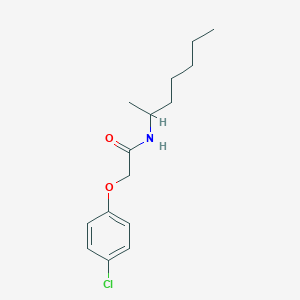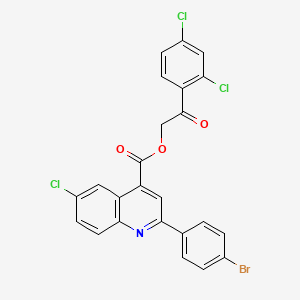
3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a dimethyl-oxobutyl group, a tetrachloro-dioxoisoindolyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,3-dimethyl-2-oxobutyric acid with 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tetrachloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOATE
- N-(3-(3,3-DIMETHYL-2-OXOBUTYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)BENZAMIDE
Uniqueness
Compared to similar compounds, 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tetrachloro-dioxoisoindolyl group, in particular, provides unique properties that are not found in other related compounds.
Properties
Molecular Formula |
C21H15Cl4NO5 |
|---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C21H15Cl4NO5/c1-21(2,3)11(27)8-31-20(30)9-6-4-5-7-10(9)26-18(28)12-13(19(26)29)15(23)17(25)16(24)14(12)22/h4-7H,8H2,1-3H3 |
InChI Key |
CLNDZDOEAXXQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)

![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)

![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)

![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)

